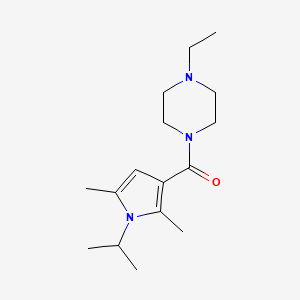![molecular formula C11H20N2O3 B7512644 methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)
methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MNAO and is a derivative of carbamate, which is widely used in various fields, including agriculture, medicine, and industry. MNAO has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. In addition, it has been found to have a broad range of biological activities, making it an attractive candidate for further research.
Mécanisme D'action
MNAO acts by inhibiting the activity of acetylcholinesterase, an enzyme that is critical for the proper functioning of the nervous system. By inhibiting this enzyme, MNAO disrupts the transmission of nerve impulses, leading to paralysis and ultimately death in insects and other organisms. MNAO also has other mechanisms of action, including the inhibition of DNA synthesis and the disruption of cell membrane function.
Biochemical and Physiological Effects:
MNAO has been shown to have a broad range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the disruption of DNA synthesis, and the disruption of cell membrane function. These effects can lead to a range of outcomes, including paralysis, cell death, and the inhibition of growth and reproduction.
Avantages Et Limitations Des Expériences En Laboratoire
MNAO has several advantages for use in laboratory experiments, including its broad range of biological activities, its ability to inhibit acetylcholinesterase, and its potential use as a pesticide, insecticide, and herbicide. However, there are also limitations to its use, including its toxicity and potential for environmental harm.
Orientations Futures
There are several potential future directions for research on MNAO, including the development of new pesticides, insecticides, and herbicides based on its chemical structure and mechanism of action. In addition, further research is needed to investigate its potential use in the treatment of cancer and other diseases. Finally, there is a need for further studies to determine the potential environmental impact of MNAO and to develop strategies for minimizing its impact.
Méthodes De Synthèse
The synthesis of MNAO involves the reaction between 2-(azepan-1-yl)-2-oxoethanol and methyl isocyanate. This reaction occurs in the presence of a catalyst, typically triethylamine. The resulting product is then purified and characterized using various analytical techniques, including spectroscopy and chromatography.
Applications De Recherche Scientifique
MNAO has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. It has been found to have a broad range of biological activities, including antifungal, antibacterial, and antiviral properties. MNAO has also been shown to have potential applications in the treatment of cancer and other diseases. In addition, it has been used in various laboratory experiments to study the mechanisms of action of different compounds and to investigate the effects of MNAO on various biological systems.
Propriétés
IUPAC Name |
methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12(11(15)16-2)9-10(14)13-7-5-3-4-6-8-13/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBREZDOJQXMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
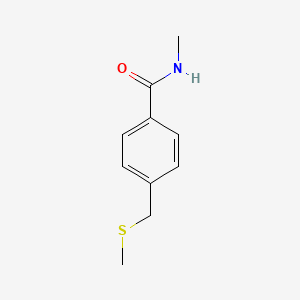
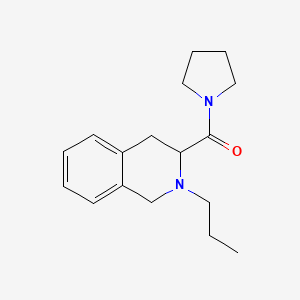

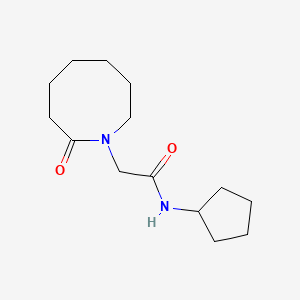
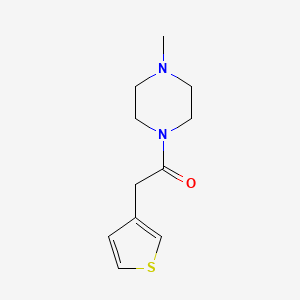
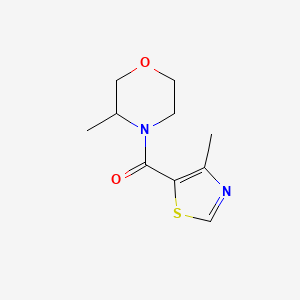
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)

